1-Phenethylamine

Description

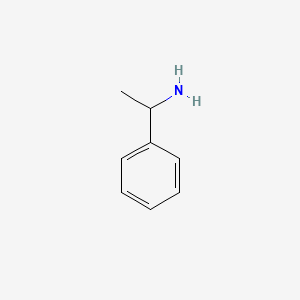

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEUFEKYXDPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862301 | |

| Record name | (1-Aminoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a mild odor of ammonia; [HSDB] Colorless liquid; [MSDSonline], Solid | |

| Record name | Benzenemethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

188.5 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

79.4 °C, 175 °F (79 °C) OC | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN MOST ORG SOLVENTS & HYDROCARBONS, 42 mg/L at 20 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.9535 @ 20 °C/20 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.2 (AIR= 1) | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.5 [mmHg], 0.5 MM HG @ 20 °C | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQ | |

CAS No. |

618-36-0, 98-84-0 | |

| Record name | 1-Phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Aminoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ9DM6B2MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-65 °C, < 25 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Phenethylamine synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 1-Phenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (α-methylbenzylamine) is a primary amine that serves as a crucial chiral building block in modern organic and medicinal chemistry.[1] Its stereoisomers, (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine, are widely employed as resolving agents for racemic mixtures of carboxylic acids and as precursors for the synthesis of a vast array of pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of the prevalent methods for the synthesis of racemic this compound and the subsequent purification and chiral resolution techniques employed to obtain the enantiomerically pure forms.

Core Synthetic Methodologies

The industrial and laboratory-scale synthesis of this compound predominantly relies on the reductive amination of acetophenone. Two classical and robust methods are the direct catalytic hydrogenation and the Leuckart-Wallach reaction.

Catalytic Reductive Amination of Acetophenone

This method involves the reaction of acetophenone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.[1] High-pressure hydrogenation over a Raney nickel catalyst is a common industrial approach.[4]

Mechanism: The reaction proceeds through the initial formation of an imine intermediate from the condensation of acetophenone and ammonia. This imine is then catalytically hydrogenated to yield the primary amine.

Experimental Protocol: High-Pressure Catalytic Hydrogenation [4]

-

Reactor Setup: In a high-pressure autoclave (bomb), place 720 g (6 moles) of pure acetophenone and 1 tablespoon of Raney nickel catalyst.

-

Ammonia Addition: Securely fasten the cap and gauge block, then introduce 700 ml (approximately 30 moles) of liquid ammonia.

-

Hydrogenation: Heat the mixture to 150°C and introduce hydrogen gas to a pressure of 3500-5000 psi. Maintain the reaction with agitation for 4-6 hours, or until hydrogen uptake ceases.

-

Work-up: Cool the reactor, vent the excess ammonia, and filter the contents to remove the catalyst.

-

Purification: The crude product is acidified with concentrated hydrochloric acid and steam-distilled to remove unreacted acetophenone. The acidic residue is then made strongly basic with sodium hydroxide, liberating the free amine. The amine is separated, and the aqueous layer is extracted with benzene. The combined organic phases are dried over solid sodium hydroxide.

-

Final Distillation: The solvent is removed, and the residue is fractionally distilled under reduced pressure. The pure this compound is collected at 80–81°C/18 mm Hg.

Causality of Experimental Choices:

-

Raney Nickel: A highly active catalyst for hydrogenation of the imine intermediate.

-

High Pressure and Temperature: These conditions are necessary to facilitate both the imine formation and the subsequent hydrogenation, driving the reaction to completion.

-

Excess Ammonia: Used to shift the equilibrium towards the formation of the imine.

-

Steam Distillation: An effective method to remove the relatively volatile acetophenone from the non-volatile amine salt.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the nitrogen source and the reducing agent.[5][6] For the synthesis of this compound from acetophenone, ammonium formate is a commonly used reagent.[1][7]

Mechanism: The reaction is believed to proceed through the thermal decomposition of ammonium formate into formic acid and ammonia.[8] Ammonia reacts with acetophenone to form an imine, which is then reduced by formic acid to the corresponding formamide. The formamide is subsequently hydrolyzed to yield the final amine.[6]

Experimental Protocol: Leuckart Reaction with Ammonium Formate [7]

-

Initial Reaction: In a 500-mL modified Claisen flask, combine 250 g (4 moles) of ammonium formate and 150 g (1.25 moles) of acetophenone. Heat the mixture with a small flame. The temperature will rise, and a distillation of water, acetophenone, and ammonium carbonate will occur. Continue heating until the reaction temperature reaches 185°C (approximately 3 hours).

-

Recycling of Acetophenone: Separate the upper layer of acetophenone from the distillate and return it to the reaction flask. Heat the mixture for an additional 3 hours at 180-185°C.

-

Hydrolysis: Cool the reaction mixture and add 150 mL of concentrated hydrochloric acid. Heat the mixture to boiling for 40-50 minutes to hydrolyze the intermediate formamide.

-

Purification: After cooling, extract the mixture with benzene to remove any neutral byproducts. The aqueous acidic solution is then made strongly basic with a concentrated solution of sodium hydroxide.

-

Isolation: The liberated amine is isolated via steam distillation. The distillate is collected until it is no longer alkaline. The amine is then separated from the aqueous layer, dried, and purified by fractional distillation.

Causality of Experimental Choices:

-

Ammonium Formate: Serves as a convenient in-situ source of both ammonia and the reducing agent, formic acid.

-

High Temperature: Necessary for the decomposition of ammonium formate and to drive the reaction forward.

-

Acid Hydrolysis: A crucial step to convert the stable N-formyl intermediate to the desired primary amine.

Purification and Chiral Resolution

Racemic this compound obtained from the synthesis must be purified. For many applications, the separation of the two enantiomers is the primary goal.

Fractional Distillation

For the purification of the racemic amine, fractional distillation under reduced pressure is the standard method. This technique separates the this compound from any remaining starting materials, higher boiling byproducts, or solvent residues.

Chiral Resolution via Diastereomeric Salt Formation

The most common method for resolving racemic this compound is through the formation of diastereomeric salts with a chiral resolving agent.[2] Due to their different physical properties, diastereomers can be separated by fractional crystallization.[9] (+)-Tartaric acid is a widely used and cost-effective resolving agent for this purpose.[10][11]

Mechanism: The racemic amine (a mixture of R and S enantiomers) reacts with a single enantiomer of a chiral acid (e.g., (2R,3R)-tartaric acid) to form a pair of diastereomeric salts: (R-amine)-(R,R-tartrate) and (S-amine)-(R,R-tartrate). These diastereomers have different solubilities in a given solvent, allowing one to crystallize preferentially.[9]

Experimental Protocol: Resolution with (+)-Tartaric Acid [9]

-

Salt Formation: In a suitable flask, dissolve racemic 1-phenylethylamine and an equimolar amount of (2R,3R)-(+)-tartaric acid in hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt, typically the (R)-1-phenylethylammonium (+)-tartrate, will precipitate out of the solution.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate, which is now enriched in the (S)-enantiomer, can be set aside for later recovery.

-

Liberation of the Free Amine: Dissolve the collected crystals in water and add a strong base, such as a 50% aqueous sodium hydroxide solution, until the solution is strongly basic (check with pH paper). This will deprotonate the ammonium salt and liberate the free (R)-1-phenylethylamine.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent like diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Remove the solvent using a rotary evaporator to yield the enantiomerically enriched (R)-1-phenylethylamine.

-

Recovery of the Other Enantiomer: The (S)-enantiomer can be recovered from the methanolic filtrate from step 3 by following a similar procedure of basification, extraction, and solvent removal.[9]

Causality of Experimental Choices:

-

Methanol: A common solvent in which the diastereomeric salts exhibit significantly different solubilities.

-

Slow Cooling: Promotes the formation of well-defined crystals and enhances the purity of the precipitated diastereomer.

-

Strong Base: Required to deprotonate the ammonium tartrate salt and regenerate the free amine for extraction.

-

Recrystallization: For achieving high enantiomeric purity, the isolated diastereomeric salt may need to be recrystallized one or more times before liberating the free amine.[12]

Analytical Validation

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. Quantitative ¹H NMR (qNMR) can also be used to determine the purity of the sample with high accuracy.[13][14]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key absorptions for this compound include N-H stretching bands for the primary amine and C-H stretching for the aromatic ring.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern of the compound, providing a high degree of confidence in its identity.[15]

-

Chiral Gas Chromatography (Chiral GC): Used to determine the enantiomeric excess (e.e.) of the resolved amine. The sample is often derivatized (e.g., as N-acetyl derivatives) and analyzed on a chiral stationary phase column, which allows for the separation and quantification of the two enantiomers.

| Parameter | Value |

| Molecular Formula | C₈H₁₁N |

| Molar Mass | 121.18 g/mol |

| Boiling Point | 187 °C |

| Density | 0.94 g/mL |

Safety Considerations

This compound is a corrosive substance that can cause severe skin burns and eye damage.[16][17] It is also harmful if swallowed or in contact with skin.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[19][20] Work in a well-ventilated area or under a chemical fume hood.[16]

-

Handling: Avoid breathing vapors or mist.[18] Keep away from heat, sparks, and open flames.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[16]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[17][20] If inhaled, move the person to fresh air.[16] If swallowed, rinse the mouth and do not induce vomiting; call a poison center or doctor immediately.[19]

Visualized Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and resolution of this compound.

Chiral Resolution Process

Caption: Step-wise process for chiral resolution using diastereomeric salt crystallization.

References

-

Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. 9

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. 2

-

1-Phenylethylamine - SAFETY DATA SHEET. Fisher Scientific. 16

-

STUDIES ON THE LEUCKART REACTION. Semantic Scholar. 8

-

(R)-(+)-1-Phenylethylamine - SAFETY DATA SHEET. AK Scientific, Inc.19

-

Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. ResearchGate. 21

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. 3

-

α-Phenylethylamine. Organic Syntheses Procedure. 7

-

(1R)-(+)-1-Phenylethylamine - SAFETY DATA SHEET. Apollo Scientific. 18

-

α-PHENYLETHYLAMINE. Organic Syntheses Procedure. 4

-

SAFETY DATA SHEET. TCI Chemicals. 20

-

SAFETY DATA SHEET. Fisher Scientific. 17

-

An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator. 10

-

A Head-to-Head Battle of Chiral Resolving Agents: (R)-1-Phenylethanesulfonic Acid vs. Tartaric Acid. Benchchem. 11

-

(a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. 22

-

tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why. Quora. 23

-

Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry. 5

-

Resolution method for preparing optically pure R-1-phenylethylamine. Google Patents. 24

-

Identification of α-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology. 15

-

Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. 25

-

Optical Resolution of (-)-1-Phenylethylamine Sources of Error. Reddit. 12

-

1-Phenylethylamine. Wikipedia. 1

-

Leuckart reaction. Wikipedia. 6

-

Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology. 26

-

Method for making phenylethylamine compounds. Google Patents. 27

-

Purification by fractional distillation. ChemBAM. Link

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. 28

-

GC Analysis of 1-Phenylethylamine Enantiomers (N-Acetyl Derivatives) on Astec® CHIRALDEX™ B-PM. Sigma-Aldrich. Link

-

Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. 13

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. 14

-

Supporting Information For: S1. DOI. 29

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. 30

Sources

- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. orgsyn.org [orgsyn.org]

- 8. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. An Improved Resolution of (±)-1-Phenylethylamine [chemeducator.org]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. aksci.com [aksci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. quora.com [quora.com]

- 24. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]

- 25. m.youtube.com [m.youtube.com]

- 26. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 27. EP2387555A1 - Method for making phenylethylamine compounds - Google Patents [patents.google.com]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. rsc.org [rsc.org]

An In-Depth Technical Guide to the Chiral Properties of (R)- and (S)-1-Phenethylamine

Abstract

1-Phenylethylamine (α-PEA) is a foundational chiral molecule, pivotal in the fields of synthetic chemistry and pharmacology. Its existence as two non-superimposable mirror-image enantiomers, (R)-(+)-1-Phenethylamine and (S)-(-)-1-Phenethylamine, provides a classic yet powerful tool for asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide offers a comprehensive exploration of the distinct chiral properties of these enantiomers. We will delve into their fundamental stereochemical differences, methods for their separation and analysis, their differential biological activities, and their critical roles as chiral resolving agents and auxiliaries. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage the specific chirality of 1-phenylethylamine in their work.

Introduction: The Significance of Chirality in 1-Phenylethylamine

Chirality, the property of "handedness" in molecules, is a cornerstone of modern chemistry and biology. Enantiomers, pairs of chiral molecules that are mirror images of each other, often exhibit identical physical properties in an achiral environment, such as boiling point, density, and refractive index.[1] However, their interactions with other chiral entities—be it plane-polarized light or biological receptors—can be profoundly different.

1-Phenylethylamine (α-PEA) serves as an exemplary case study.[2] This primary amine, with a stereocenter at the α-carbon, is a cost-effective and readily available building block in both its (R) and (S) forms.[2] Its utility stems directly from its chirality, enabling chemists to induce stereoselectivity in reactions and separate racemic mixtures of other valuable compounds.[2] For drug development professionals, understanding the stereospecific interactions of chiral amines is paramount, as the physiological activity and metabolic fate of a drug can be dictated by a single stereocenter.

This guide will provide the technical details necessary to distinguish, quantify, and strategically utilize each enantiomer of 1-phenylethylamine.

Fundamental Properties and Stereochemistry

The sole structural difference between (R)- and (S)-1-phenethylamine is the three-dimensional arrangement of the groups around the chiral carbon atom. This seemingly minor difference gives rise to their defining chiroptical property: the direction in which they rotate plane-polarized light.

-

(R)-(+)-1-Phenethylamine: The dextrorotatory enantiomer, rotating plane-polarized light to the right (clockwise).

-

(S)-(-)-1-Phenylethylamine: The levorotatory enantiomer, rotating plane-polarized light to the left (counter-clockwise).

While most bulk physical properties are identical, their interaction with light and other chiral molecules is distinct. A 50:50 mixture of the two, known as a racemic mixture, is optically inactive as the equal and opposite rotations cancel each other out.[1]

Data Presentation: Physical and Chiroptical Properties

The following table summarizes the key properties of the individual enantiomers. Note that while properties like boiling point and density are identical, the specific optical rotation is equal in magnitude but opposite in sign.

| Property | (R)-(+)-1-Phenethylamine | (S)-(-)-1-Phenylethylamine | Racemic (R/S)-1-Phenylethylamine |

| CAS Number | 3886-69-9[3] | 2627-86-3[3] | 618-36-0[3] |

| Molecular Formula | C₈H₁₁N[4] | C₈H₁₁N[5] | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol [4] | 121.18 g/mol [5] | 121.18 g/mol |

| Appearance | Clear colorless to pale yellow liquid[4] | Colorless liquid[5] | Water-white liquid |

| Boiling Point | 187-189 °C[4] | 187-189 °C[5] | 188.5 °C |

| Melting Point | -10 °C | -10 °C[5] | -65 °C |

| Density | ~0.95 g/mL at 20 °C | ~0.95 g/mL at 20 °C[5] | 0.9535 g/mL at 20 °C |

| Refractive Index (n20/D) | ~1.526[4] | ~1.525-1.528[5] | ~1.526 |

| Specific Optical Rotation [α] | +38° to +40° (neat)[4][6] | -30° (c=10, ethanol)[5] | 0° |

Note: Specific rotation values can vary slightly based on purity, concentration, solvent, and temperature. The values presented are typical literature values. For pure (S)-(-)-1-phenylethylamine, a specific rotation of -40.3° has also been reported.[7]

Synthesis, Resolution, and Chiral Integrity

Commercial synthesis of 1-phenylethylamine, often via the reductive amination of acetophenone, typically yields a racemic mixture.[3] The critical step for obtaining the pure enantiomers is chiral resolution .

Workflow: Classical Chiral Resolution

The most common and industrially scalable method is classical resolution via the formation of diastereomeric salts. This process leverages the principle that diastereomers (stereoisomers that are not mirror images) have different physical properties, including solubility.[1]

Caption: Workflow for the classical resolution of 1-phenylethylamine.

Analytical Characterization of Enantiomers

Confirming the identity and enantiomeric purity of (R)- and (S)-1-phenethylamine is a critical quality control step. Several analytical techniques are employed, each offering unique advantages.

Polarimetry

Principle: Polarimetry measures the angle of rotation of plane-polarized light caused by a chiral sample. It is the most direct method for determining the optical activity and confirming the enantiomeric form ((+) or (-)).

Protocol: Determining Optical Purity via Specific Rotation

-

Preparation: Accurately prepare a solution of the purified 1-phenylethylamine sample in a suitable solvent (e.g., methanol or ethanol) at a known concentration (c), measured in g/mL.[1]

-

Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the sample solution and measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) .[1]

-

Enantiomeric Excess (e.e.) Calculation: Determine the optical purity, which is often equivalent to the enantiomeric excess, using the formula: % e.e. = ([α]_observed / [α]_pure_enantiomer) * 100 [7]

Chiral Chromatography (HPLC & GC)

Principle: Chiral chromatography is the most powerful technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to elute at different retention times.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

-

Column Selection: Choose a suitable chiral column. For primary amines like 1-phenylethylamine, columns such as DAICEL CHIRALPAK OD-H are effective.[8]

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).[8] The exact ratio may require optimization to achieve baseline separation.

-

Sample Preparation: Prepare a dilute solution of the 1-phenylethylamine sample in the mobile phase.

-

Instrumentation Setup:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength (e.g., 254 nm) to detect the phenyl group.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Analysis:

-

Inject a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the purified sample.

-

Integrate the peak areas for each enantiomer.

-

-

Calculation: Calculate the enantiomeric excess using the formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

NMR Spectroscopy with Chiral Derivatizing Agents

Principle: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by reacting the amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct chemical shifts, allowing for their differentiation and quantification by ¹H or ¹⁹F NMR.[2]

Applications in Asymmetric Synthesis and Drug Development

The true value of enantiomerically pure (R)- and (S)-1-phenethylamine lies in their application as tools to control stereochemistry in other molecules.

-

Chiral Resolving Agents: As detailed in Section 3, they are widely used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts.[4][9] For example, (R)-PEA can be used to resolve racemic 2-methoxy-2-(1-naphthyl)propionic acid.[2]

-

Chiral Auxiliaries: The amine can be temporarily attached to a prochiral substrate. The steric bulk and defined stereochemistry of the phenylethylamine group then direct the attack of a reagent to one face of the molecule, creating a new stereocenter with high selectivity. The auxiliary can then be cleaved and recovered.

-

Synthesis of Chiral Ligands: They serve as starting materials for the synthesis of more complex chiral ligands used in transition-metal-catalyzed asymmetric reactions.[2]

-

Pharmacology: The stereochemistry of amine-containing drugs is often critical for their efficacy and safety. While 1-phenylethylamine itself has been studied as a monoamine oxidase inhibitor (MAOI), its primary role in modern drug development is as a synthetic building block for creating single-enantiomer drugs.[3] The differential metabolism of enantiomers is a key consideration, as one enantiomer may be active while the other is inactive or even contributes to adverse effects.[10]

Caption: Key applications of (R)- and (S)-1-phenethylamine.

Conclusion

(R)- and (S)-1-Phenethylamine are more than just a simple pair of enantiomers; they are indispensable tools in the arsenal of the modern chemist and pharmaceutical scientist. Their distinct chiroptical properties allow for straightforward identification, while their identical bulk properties necessitate specialized analytical techniques like chiral chromatography for accurate quantification of enantiomeric purity. The ability to harness their inherent chirality—whether for resolving other racemic compounds or for directing the stereochemical outcome of a reaction—underpins countless applications in asymmetric synthesis and the creation of safer, more effective single-enantiomer drugs. A thorough understanding of the principles and protocols outlined in this guide is essential for any professional seeking to leverage stereochemistry to its full potential.

References

-

PubChem. (n.d.). 1-Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gajewska, I., & Kaźmierczak, Ł. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4933. Retrieved from [Link]

-

Barron, L. D., et al. (2009). Vibrational Raman optical activity of 1-phenylethanol and 1-phenylethylamine: revisiting old friends. Chirality, 21(S1), E4-E12. Retrieved from [Link]

-

Chegg. (2017). Solved Now that purified 1-phenylethylamine is obtained, its.... Retrieved from [Link]

-

de la Cierva, M., et al. (2001). Determination of the enantiomeric composition of 1-phenylethylamine based on its quenching of the fluorescence of 2,2′-dihydroxy-1,1′-binaphthalene. The Analyst, 126(9), 1599-1603. Retrieved from [Link]

-

Williams, T. J., et al. (n.d.). Supporting Information For: Homogeneous Ruthenium-Catalyzed H/D Exchange of Amines in Water. Retrieved from [Link]

-

Le, S., et al. (1995). Quantitative Determination of Amphetamine and α-Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 19(4), 213-218. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

-

ResearchGate. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Retrieved from [Link]

Sources

- 1. vernier.com [vernier.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 4. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 5. 2627-86-3 (S)-(-)-1-Phenylethylamine AKSci J80016 [aksci.com]

- 6. echemi.com [echemi.com]

- 7. Solved Now that purified 1-phenylethylamine is obtained, its | Chegg.com [chegg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (R)-(+)-1-Phenylethylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. academic.oup.com [academic.oup.com]

Spectroscopic Data Analysis of 1-Phenethylamine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of 1-phenethylamine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a deeper understanding of the structural information that can be gleaned from these powerful analytical methods.

Introduction to this compound and Spectroscopic Characterization

This compound (α-methylbenzylamine) is a primary amine with the chemical formula C₈H₁₁N. It is a colorless liquid and a key chiral intermediate in the synthesis of numerous pharmaceuticals and other biologically active compounds. The presence of a stereocenter at the benzylic position makes the characterization of its enantiomeric purity crucial in many applications. Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming its structure.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for obtaining a high-quality NMR spectrum.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for this compound and its residual peak at 7.26 ppm does not typically interfere with the signals of interest.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity.

Data Presentation: ¹H NMR of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.15 | Quartet | 1H | Methine proton (-CH) |

| ~1.60 | Singlet (broad) | 2H | Amine protons (-NH₂) |

| ~1.40 | Doublet | 3H | Methyl protons (-CH₃) |

In-Depth Analysis & Interpretation:

-

Aromatic Protons (δ ~7.35 - 7.20): The complex multiplet in this region is characteristic of the five protons on the monosubstituted benzene ring. The overlapping signals are due to small differences in their chemical environments and spin-spin coupling between them.

-

Methine Proton (δ ~4.15): This quartet arises from the proton attached to the chiral carbon. It is split by the three adjacent methyl protons (n+1 rule, 3+1=4), resulting in a quartet. Its downfield shift is due to the deshielding effect of the adjacent phenyl group and the nitrogen atom.

-

Amine Protons (δ ~1.60): The two protons of the primary amine group typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Methyl Protons (δ ~1.40): The three protons of the methyl group appear as a doublet because they are coupled to the single methine proton (n+1 rule, 1+1=2).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Data Presentation: ¹³C NMR of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~146 | C1' (ipso-carbon of the phenyl ring) |

| ~128 | C3'/C5' (meta-carbons of the phenyl ring) |

| ~127 | C4' (para-carbon of the phenyl ring) |

| ~126 | C2'/C6' (ortho-carbons of the phenyl ring) |

| ~51 | C1 (methine carbon, -CH) |

| ~25 | C2 (methyl carbon, -CH₃) |

In-Depth Analysis & Interpretation:

-

Aromatic Carbons (δ ~126 - 146): Four distinct signals are observed for the six aromatic carbons due to the symmetry of the phenyl group. The ipso-carbon (C1'), directly attached to the ethylamine group, is the most downfield due to the substituent effect. The ortho (C2'/C6'), meta (C3'/C5'), and para (C4') carbons appear in the typical aromatic region.

-

Methine Carbon (δ ~51): The signal for the chiral carbon (C1) appears around 51 ppm. Its chemical shift is influenced by the attached nitrogen and phenyl groups.

-

Methyl Carbon (δ ~25): The methyl carbon (C2) gives a signal in the aliphatic region, around 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Sample Preparation (Neat Liquid)

For a liquid sample like this compound, the simplest method is to acquire the spectrum of the neat liquid.

Step-by-Step Methodology:

-

Clean the ATR Crystal: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be run first.

-

Apply Sample: Place a single drop of this compound directly onto the ATR crystal.

-

Acquire Spectrum: Lower the press to ensure good contact between the sample and the crystal and acquire the IR spectrum.

-

Clean Up: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectrum Analysis

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1][2]

Data Presentation: IR Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3360, 3280 | Medium | N-H stretch | Primary Amine (-NH₂) |

| 3080, 3060, 3030 | Medium | C-H stretch (aromatic) | Phenyl Group |

| 2960, 2920, 2850 | Strong | C-H stretch (aliphatic) | Ethyl Group |

| 1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic) | Phenyl Group |

| ~1600 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 760, 700 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl |

In-Depth Analysis & Interpretation:

-

N-H Stretching (3360, 3280 cm⁻¹): The two bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Stretching (3080-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while the strong absorptions below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic methyl and methine groups.

-

C=C Aromatic Stretching (1600, 1495, 1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

-

N-H Bending (~1600 cm⁻¹): The scissoring vibration of the N-H bonds in the primary amine group gives rise to a medium intensity band in this region.

-

C-H Out-of-Plane Bending (760, 700 cm⁻¹): The strong bands in this "fingerprint" region are highly indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

GC Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrum Analysis

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[3]

Data Presentation: Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 121 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | Moderate | [M-H]⁺ |

| 106 | High | [M-CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

In-Depth Analysis & Interpretation:

-

Molecular Ion (m/z 121): The peak at m/z 121 corresponds to the intact molecule with one electron removed, confirming the molecular weight of this compound.

-

[M-H]⁺ (m/z 120): Loss of a hydrogen radical from the molecular ion is a common fragmentation pathway.

-

[M-CH₃]⁺ (m/z 106): Cleavage of the C-C bond between the methine and methyl groups results in the loss of a methyl radical (•CH₃), leading to a stable benzylic cation. This is often a prominent peak in the spectrum.

-

[C₆H₅]⁺ (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, formed by cleavage of the bond between the phenyl ring and the ethylamine side chain.

Fragmentation Pathway

The major fragmentation of this compound in EI-MS is driven by the formation of stable carbocations.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy identifies the key functional groups, the primary amine and the monosubstituted phenyl ring. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that further support the structure. This guide serves as a foundational reference for the spectroscopic analysis of this compound, empowering researchers and scientists in their analytical endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]3]

-

ResearchGate. (n.d.). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with.... Retrieved from [Link]]

-

NIST. (n.d.). Benzeneethanamine. NIST Chemistry WebBook. Retrieved from [Link]]

-

MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]]

-

PubChem. (n.d.). This compound, (-)-. National Center for Biotechnology Information. Retrieved from [Link]1]

Sources

A Technical Guide to 1-Phenethylamine Derivatives: Synthesis, Pharmacology, and Applications

Abstract

The 1-phenethylamine scaffold is a cornerstone of medicinal chemistry and pharmacology, serving as the foundational structure for a vast array of physiologically active compounds. This guide provides an in-depth technical exploration of this compound and its derivatives. We will dissect their structure-activity relationships, explore key synthetic methodologies, elucidate their complex pharmacological mechanisms, and survey their broad applications, from clinically approved therapeutics to essential roles in chiral chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical class of molecules.

Introduction: The this compound Core

This compound (PEA), also known as β-phenylethylamine, is an endogenous trace amine that acts as a central nervous system (CNS) stimulant in humans.[1][2] Its molecular structure is characterized by a phenyl group attached to an ethylamine backbone. This deceptively simple scaffold is the parent compound for a wide range of derivatives, including neurotransmitters, hormones, stimulants, hallucinogens, and therapeutic agents.[3]

Endogenously, phenethylamine is synthesized from the amino acid L-phenylalanine and is involved in the regulation of monoamine neurotransmission.[1] It exerts its effects primarily by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to the release of key neurotransmitters like dopamine and norepinephrine.[1] While naturally occurring, orally ingested PEA is rapidly metabolized by monoamine oxidase B (MAO-B), limiting its systemic effects unless co-administered with an MAO-B inhibitor.[1][4] The true significance of the phenethylamine core lies in the diverse pharmacological activities that emerge from its chemical modification.

The Landscape of this compound Derivatives: A Structural Classification

The functional diversity of phenethylamine derivatives arises from substitutions at three key positions: the phenyl ring, the ethyl side-chain (α and β carbons), and the terminal amino group. These modifications give rise to distinct classes of compounds with varied pharmacological profiles.

-

Amphetamines (α-Methylphenethylamines): The addition of a methyl group at the alpha-carbon position protects the molecule from rapid metabolism by MAO, significantly increasing its bioavailability and duration of action. This class includes powerful CNS stimulants like amphetamine and methamphetamine.

-

Cathinones (β-Ketoamphetamines): The presence of a ketone at the beta-carbon is the defining feature of this class. Many synthetic cathinones are potent psychostimulants.

-

2C Series (Ring-Substituted Phenethylamines): These compounds, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, often exhibit psychedelic and hallucinogenic properties by acting as potent serotonin 5-HT2A receptor agonists.[5]

-

Amino-Substituted Derivatives: N-alkylation (e.g., N-methylation in methamphetamine) or the incorporation of the amine into a ring system can profoundly alter a compound's potency and receptor selectivity.

Core Synthetic Methodologies

The synthesis of this compound derivatives is a well-established area of organic chemistry. One of the most common and versatile methods is the reductive amination of a corresponding ketone (e.g., acetophenone or phenyl-2-propanone).[6]

Example Protocol: Synthesis of 1-Phenylethylamine via Reductive Amination of Acetophenone

This protocol describes a classic laboratory-scale synthesis.

Objective: To synthesize racemic 1-phenylethylamine from acetophenone.

Causality: This reaction proceeds in two main steps. First, the ketone (acetophenone) reacts with ammonia to form an intermediate imine. Second, a reducing agent reduces the imine to the corresponding primary amine (1-phenylethylamine). The Leuckart reaction, using ammonium formate, is a common variant of this transformation.[6]

Materials:

-

Acetophenone (C₆H₅C(O)CH₃)

-

Ammonium formate (HCOONH₄) or Ammonia (NH₃) and a reducing agent (e.g., H₂, Pd/C)

-

Methanol (as solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone in methanol. Add a molar excess of ammonium formate.

-

Reduction: Gently reflux the mixture. The ammonium formate serves as both the ammonia source and the reducing agent. Alternatively, if using ammonia and hydrogen gas, the reaction is performed in a specialized hydrogenation apparatus with a catalyst like Palladium on carbon (Pd/C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the acetophenone starting material is consumed.

-

Work-up & Neutralization: After cooling, acidify the reaction mixture with aqueous HCl to protonate the newly formed amine, making it water-soluble. Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-basic byproducts.

-

Amine Liberation: Basify the aqueous layer with a concentrated NaOH solution until it is strongly alkaline. This deprotonates the amine salt, liberating the free base as an oil.

-

Extraction & Purification: Extract the free amine into diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-phenylethylamine.

-

Validation: The product can be further purified by distillation. Its identity and purity should be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound via reductive amination.

Structure-Activity Relationships (SAR)

The biological activity of phenethylamine derivatives is exquisitely sensitive to their molecular structure. Understanding these SARs is fundamental to designing compounds with desired pharmacological profiles, such as increased potency or selectivity for a specific biological target.

-

α-Methylation: As mentioned, adding a methyl group to the α-carbon (adjacent to the amine) sterically hinders MAO, dramatically increasing the compound's half-life and CNS penetration. This is the key structural difference between phenethylamine and amphetamine.

-

N-Alkylation: Adding small alkyl groups to the nitrogen can increase stimulant activity. For example, methamphetamine (N-methylamphetamine) is generally more potent than amphetamine.

-

Ring Substitution: The position and nature of substituents on the phenyl ring dictate the compound's primary mechanism of action.

-

Para-Substitution: Halogen or small alkyl groups at the para-position of the phenyl ring can enhance affinity for the 5-HT2A receptor.[7][8]

-

Methoxy Groups: The addition of methoxy groups, particularly at the 2 and 5 positions, often shifts the activity from primarily dopaminergic/noradrenergic (stimulant) to serotonergic (psychedelic).

-

-

β-Ketonation: The introduction of a β-keto group (as in cathinones) tends to increase the polarity of the molecule, which can affect its ability to cross the blood-brain barrier and may alter its interaction with monoamine transporters.

Key Structure-Activity Relationships in Phenethylamines ```dot

Caption: Action of a stimulant phenethylamine derivative at a dopamine synapse.

Key Applications & Notable Derivatives

The applications of this compound derivatives are extensive, spanning medicine, industry, and research.

Therapeutic Agents

Many clinically significant drugs are based on the this compound structure. Their applications range from treating attention-deficit/hyperactivity disorder (ADHD) to obesity and depression.

| Derivative | Primary Application | Primary Mechanism of Action |

| Amphetamine | ADHD, Narcolepsy | Dopamine and Norepinephrine Releasing Agent |

| Methamphetamine | ADHD, Obesity | Potent Dopamine and Norepinephrine Releasing Agent |

| Phentermine | Obesity (short-term) | Norepinephrine Releasing Agent, Appetite Suppressant |

| Ephedrine/Pseudoephedrine | Decongestant, Bronchodilator | Adrenergic Receptor Agonist, weak CNS stimulant |

| Selegiline | Parkinson's Disease, Depression | Selective MAO-B Inhibitor |

The administration of phenethylamine or its precursor L-phenylalanine has been shown to improve mood in depressed patients when combined with a selective MAO-B inhibitor like selegiline.[9][10]

Chiral Chemistry: A Privileged Auxiliary

Beyond pharmacology, chiral 1-phenylethylamine is an indispensable tool in synthetic chemistry. [11]Since it is readily available as either the (R) or (S) enantiomer, it is widely used as a chiral resolving agent . [6][11] Principle of Chiral Resolution: A racemic mixture of a chiral acid can be reacted with a single enantiomer of 1-phenylethylamine (e.g., (R)-1-phenylethylamine). This acid-base reaction forms two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine). Because diastereomers have different physical properties, they can be separated by methods like fractional crystallization. [12]Once separated, the pure acid enantiomer can be recovered by treatment with a strong base to liberate the amine. N-benzyl-1-phenylethylamine is often more effective than 1-phenylethylamine for resolving certain acids due to enhanced intermolecular interactions. [13] Chiral 1-phenylethylamine is also used as a chiral auxiliary , where it is temporarily incorporated into a molecule to direct a subsequent chemical reaction to produce a specific stereoisomer. [11][14]

Analytical Techniques for Characterization

The identification and quantification of this compound derivatives are critical in pharmaceutical quality control, clinical toxicology, and forensic science. A combination of chromatographic and spectroscopic techniques is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying these compounds, especially in complex matrices like biological fluids. The compounds are separated based on their volatility and polarity in the GC column, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of less volatile or thermally fragile derivatives. When coupled with a chiral stationary phase, it can be used to separate and quantify individual enantiomers, which is crucial for assessing the enantiomeric purity of resolved compounds. [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of newly synthesized derivatives. They provide detailed information about the molecular skeleton and the connectivity of atoms.

Future Directions and Emerging Research

Research into this compound derivatives remains a dynamic field. Current efforts are focused on:

-

Developing Subtype-Selective Ligands: Designing molecules that can selectively target specific receptor subtypes (e.g., individual 5-HT or dopamine receptor subtypes) to achieve more precise therapeutic effects with fewer side effects. [16]* Novel Therapeutic Targets: Exploring the role of these derivatives in modulating less-studied receptors, such as different TAAR subtypes, for potential new treatments for neuropsychiatric disorders.

-

Organocatalysis: Incorporating the 1-phenylethylamine motif into larger molecules to create novel chiral organocatalysts for use in asymmetric synthesis. [11] The versatility of the this compound scaffold ensures its continued relevance in the ongoing quest for novel therapeutics and advanced chemical tools. Its rich history in pharmacology and synthesis provides a solid foundation for future innovation.

References

-

Wikipedia. Phenethylamine. [Link]

-

Banyan Treatment Center. What Is Phenethylamine? [Link]

-

Man, P., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS One, 8(11), e78515. [Link]

-

Kim, H. Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]

-

United Nations Office on Drugs and Crime (UNODC). Details for Phenethylamines. [Link]

-

Lee, E., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–467. [Link]

-

Das, C. R., et al. (2016). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 16(10), 5645-5650. [Link]

-

Kim, H. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. [Link]

-

Gawroński, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4919. [Link]

-

Kim, H. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. [Link]

-

Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

-

Das, C. R., et al. (2016). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 16(10), 5645–5650. [Link]

-

WebMD. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Sabelli, H. C., & Javaid, J. I. (1995). Phenylethylamine modulation of affect: therapeutic and diagnostic implications. The Journal of neuropsychiatry and clinical neurosciences, 7(1), 6–14. [Link]

-

Wikipedia. 1-Phenylethylamine. [Link]

-

RxList. Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

-

Lee, E., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-467. [Link]

-

King, L. A. (1997). 1-Phenylethylamines: A new series of illicit drugs? Forensic Science International, 85(2), 133-138. [Link]

-

ResearchGate. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]

-

I. de la Fuente, J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(9), 855. [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. banyantreatmentcenter.com [banyantreatmentcenter.com]

- 3. mdpi.com [mdpi.com]

- 4. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. Details for Phenethylamines [unodc.org]

- 6. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylethylamine modulation of affect: therapeutic and diagnostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-Phenethylamine and its analogs